5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide is an organic compound with a complex structure that includes a benzamide core, a chloro substituent, and a cyclopentyl group linked through a hydroxyethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction. The benzamide is reacted with 1-(2-hydroxyethoxy)cyclopentylmethyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The hydroxyethoxy and methoxy groups can enhance its binding affinity and specificity. The chloro substituent may also play a role in modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(cyclopentylmethyl)-2-methoxybenzamide: Lacks the hydroxyethoxy group, which may affect its solubility and reactivity.
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide: Lacks the methoxy group, which may influence its binding properties and biological activity.
Uniqueness
5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide is unique due to the presence of both the hydroxyethoxy and methoxy groups, which can enhance its solubility, reactivity, and binding properties. These features make it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c1-21-14-5-4-12(17)10-13(14)15(20)18-11-16(22-9-8-19)6-2-3-7-16/h4-5,10,19H,2-3,6-9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEIJTIKHAFAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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